Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene
Description
Historical Context and Early Investigations of Polycyclic Hydrocarbons
The investigation of polycyclic hydrocarbons dates back to the 19th century with the isolation and characterization of compounds like naphthalene (B1677914) from coal tar. wikipedia.org Early work focused on aromatic hydrocarbons, but as synthetic methods advanced, chemists began to explore the vast landscape of alicyclic (non-aromatic) polycyclic systems. A pivotal moment in the study of bridged polycyclic systems came in the early 20th century with the work of Julius Bredt. wikipedia.orgtotal-synthesis.com Through his extensive studies on camphor (B46023) and its derivatives, Bredt formulated an empirical rule, now famously known as Bredt's rule, which stated that a double bond cannot be located at a bridgehead position in a small, bridged ring system. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com
This rule was based on the understanding that the geometry of the bridged system would force the p-orbitals of the double bond to twist out of their optimal parallel alignment, creating immense angle and ring strain. wikipedia.orgmasterorganicchemistry.com For decades, Bredt's rule was considered a chemical dogma, and molecules that violated it, termed "anti-Bredt" olefins, were thought to be too unstable to exist. total-synthesis.comucla.edu However, the pursuit of these "impossible" molecules began in earnest in the 1960s, with pioneering studies validating the existence of anti-Bredt olefins as transient intermediates. wikipedia.org This quest to challenge established rules and synthesize highly strained molecules has become a significant driver of research in physical organic chemistry. oncodaily.comlivescience.com
Significance of Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene within Strained Organic Systems Chemistry
Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene is a prime example of an anti-Bredt olefin. Its tricyclic framework, consisting of a five-membered ring and two fused seven-membered rings, places a double bond at a bridgehead carbon (C1), a position that induces significant geometric strain. wikipedia.orgmdpi.com The double bond is contained within two of the system's rings, and the constraints of the bridged structure prevent the sp2-hybridized bridgehead carbons and their substituents from achieving the ideal planar geometry. total-synthesis.com This deviation from planarity results in poor overlap of the p-orbitals, leading to a weaker and more reactive π-bond. masterorganicchemistry.com
The significance of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene and related compounds lies in their ability to test the limits of chemical bonding theories. mdpi.com The high reactivity of these strained alkenes, driven by the release of ring strain, makes them valuable intermediates in organic synthesis for the construction of complex molecular architectures. researchgate.netbeilstein-journals.org Computational studies are often employed to predict the stability and reactivity of such systems. mdpi.comresearchgate.net For instance, the "olefin strain" (OS) energy, which is the calculated difference in strain energy between the alkene and its corresponding saturated alkane, is a useful metric for predicting stability. mdpi.comresearchgate.net
Recent research has demonstrated that while highly unstable, anti-Bredt olefins can be generated and trapped in situ, opening up new avenues for chemical synthesis. ucla.eduoncodaily.com These findings underscore that Bredt's rule is more of a guideline than an absolute prohibition, particularly as the ring systems become larger and more flexible. masterorganicchemistry.comucla.edu
Structural Relationship to Other Tricyclic and Caged Alkene Frameworks
Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene belongs to a broader family of strained polycyclic and caged molecules. Its structure can be compared to other bridgehead alkenes to understand the relationship between ring size, strain, and stability.
For example, bicyclo[2.2.1]hept-1-ene, also known as 1-norbornene, is a much smaller and more highly strained bridgehead alkene. researchgate.net Its existence as a transient intermediate has been confirmed through trapping experiments. researchgate.net In contrast, as the rings in a bridged system become larger, such as in bicyclo[3.3.1]non-1-ene, the strain associated with the bridgehead double bond decreases, and the molecule becomes stable enough to be isolated at room temperature. masterorganicchemistry.com
The table below provides a conceptual comparison of strain in different bridged alkene systems. The strain is often quantified by the parameter 'S', which is the sum of the number of atoms in the bridges of a bicyclic system. Fawcett originally proposed that stability requires S ≥ 9 for bicyclic systems. wikipedia.org
| Compound Family | Example | Relative Strain | Stability |
| Small-Ring Bridgehead Alkenes | 1-Norbornene (Bicyclo[2.2.1]hept-1-ene) | Very High | Transient Intermediate researchgate.net |
| Medium-Ring Bridgehead Alkenes | This compound | High | Expected to be a reactive intermediate |
| Large-Ring Bridgehead Alkenes | Bicyclo[3.3.1]non-1-ene | Moderate | Isolable at room temperature masterorganicchemistry.com |
Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene can also be compared to other C10 tricyclic frameworks, such as adamantane (B196018) and its derivatives, which are classic examples of strain-free, rigid caged systems due to their perfect tetrahedral symmetry. nih.gov Unlike adamantane, the presence of the bridgehead double bond in Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene introduces significant torsional and angle strain, making it a much more reactive molecule. Another interesting comparison is with cubane, a highly strained saturated hydrocarbon with a cage-like structure, which, despite its high strain energy, is kinetically stable. acs.org The study of these diverse structures provides a comprehensive picture of how ring fusion and unsaturation influence the properties of polycyclic molecules.
An exploration of the synthetic strategies for constructing the complex, strained architecture of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene reveals a variety of sophisticated chemical methodologies. This article delves into the multi-step and advanced synthetic approaches employed to build this unique polycyclic alkene and its analogues, focusing on the key reactions that form its tricyclic core.
Structure
3D Structure
Properties
CAS No. |
82834-02-4 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tricyclo[5.3.0.02,6]dec-1(7)-ene |
InChI |
InChI=1S/C10H14/c1-3-7-8(4-1)10-6-2-5-9(7)10/h7-8H,1-6H2 |
InChI Key |
JZIWNLCIOSSFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3=C2CCC3 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of Tricyclo 5.3.0.0 2.6 Deca 1 7 Ene
Electrophilic Addition Reactions of the Endocyclic Double Bond
The endocyclic double bond in Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene is the primary site for electrophilic attack. The strain inherent in the tricyclic system influences the mechanism, stereoselectivity, and stability of intermediates formed during these reactions.
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to alkenes is a classic electrophilic reaction. In the context of complex tricyclic systems like Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, the stereochemical outcome of this reaction is of significant interest. The generally accepted mechanism for the halogenation of alkenes proceeds through a cyclic halonium ion intermediate. youtube.comladykeanecollege.edu.in This intermediate is formed by the electrophilic attack of the halogen on the π-system of the double bond.
The formation of the bridged halonium ion has significant stereochemical consequences. The subsequent nucleophilic attack by the halide ion (X⁻) occurs from the face opposite to the bridging halogen, resulting in a net anti-addition of the halogen atoms across the double bond. odinity.comchemtube3d.comumkc.edu For Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, the rigid framework would likely lead to a highly stereoselective reaction. The electrophilic halogen would approach the double bond from the less sterically hindered face, leading to the formation of a specific diastereomer of the halonium ion. The subsequent backside attack by the halide would then yield a single, well-defined trans-dihalo-tricyclo[5.3.0.0(2,6)]decane product.
The stereoselectivity of halogenation in related strained systems, such as propellanes, also shows a high degree of facial selectivity, governed by the steric environment of the double bond. nih.govresearchgate.net
Table 1: Predicted Stereochemical Outcome of Halogenation of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene
| Reagent | Expected Intermediate | Mode of Addition | Predicted Product Stereochemistry |
| Br₂ in CCl₄ | Bridged Bromonium Ion | anti | trans-dibromide |
| Cl₂ in CH₂Cl₂ | Bridged Chloronium Ion | anti | trans-dichloride |
This table presents predicted outcomes based on established mechanisms for alkene halogenation.
The initial interaction between an electrophile, such as a halogen molecule, and the alkene is believed to involve the formation of a π-complex. This is a weak, reversible association where the electrophile is coordinated to the face of the double bond. mdpi.com For most simple alkenes, this π-complex rapidly progresses to the more stable bridged halonium ion. In highly strained or sterically hindered systems, the nature and stability of these intermediates can be influenced by the molecular geometry.
The stability of the bridged halonium ion is a key factor in preventing carbocation rearrangements that are often observed in the addition of hydrogen halides to alkenes. chemtube3d.com The three-center, two-electron bond in the halonium ion delocalizes the positive charge over the three participating atoms (two carbons and the halogen), making it more stable than a discrete carbocation. rsc.orgnih.gov In the case of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, the formation of a classical carbocation on the tricyclic framework would likely be energetically unfavorable due to ring strain and potential angle strain. Therefore, the reaction is expected to proceed exclusively through the bridged halonium ion intermediate.
Computational studies on similar strained systems have been instrumental in characterizing the structures and relative energies of these transient species. nih.gov Theoretical calculations can provide insights into the geometry of the π-complex and the transition state leading to the bridged cation, as well as the stability of the cation itself. researchgate.net
"Transannular" refers to interactions across a ring in a cyclic molecule. scripps.edu In medium-sized rings (8-11 membered), atoms on opposite sides of the ring can come into close proximity, leading to unusual reaction pathways known as transannular reactions. wikipedia.orgrsc.orgyoutube.com The tricyclo[5.3.0.0(2,6)]decane framework can be considered to contain a medium-sized ring system, making it a candidate for such interactions.
During electrophilic addition, if a carbocationic center is generated, or if there is significant positive charge development on a carbon atom in a transition state, a hydride shift or a carbon-carbon bond formation can occur from a transannular position. youtube.com For instance, the formation of an intermediate during the addition of an electrophile (E⁺) to Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene could be intercepted by a nucleophilic hydride from a spatially close C-H bond on the opposite side of the ring system. This would result in a rearranged product with a new carbon-hydrogen bond and the electrophile and nucleophile incorporated at different positions than expected from a simple 1,2-addition. The likelihood of such a reaction depends heavily on the conformation of the ring system and the distance between the reacting centers. rsc.org
Cycloaddition Reactions of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene
Cycloaddition reactions are another important class of reactions for alkenes, involving the formation of a new ring. The strained nature of the double bond in Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene can enhance its reactivity in certain cycloadditions.
[2+2] Photocycloadditions are pericyclic reactions that occur under photochemical conditions, leading to the formation of a four-membered ring. The reaction between two alkene units, or an alkene and a carbonyl group (the Paternò–Büchi reaction), can be induced by UV light. Strained alkenes are often good substrates for these reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity of the double bond as a dienophile would be enhanced by the ring strain.
The facial selectivity of the Diels-Alder reaction would be controlled by the steric environment of the double bond, with the diene expected to approach from the less hindered face of the molecule. For example, the Diels-Alder reaction of a related strained olefin, trans-tricyclo[4.2.0.0(1,3)]oct-4-ene, with isobenzofuran has been reported to proceed, demonstrating the capability of such systems to participate in these reactions. nih.gov
Table 2: Potential Cycloaddition Reactions of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene
| Reaction Type | Reactant Partner | Conditions | Expected Product |
| [2+2] Photocycloaddition | Acetone | hv (UV light) | Oxetane adduct |
| Diels-Alder Reaction | Cyclopentadiene | Thermal | [4+2] Adduct |
This table presents hypothetical examples of cycloaddition reactions based on the known reactivity of strained alkenes.
Rearrangement Pathways in Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene Derivatives
The rearrangement of tricyclo[5.3.0.0(2.6)]decane derivatives has been investigated through oxidative cycloreversion, revealing pathways that are highly dependent on the substitution pattern of the tricyclic core. Studies involving the ionization of 3-methylenetricyclo[5.3.0.0(2.6)]decanes, initiated by photoinduced electron transfer or X-irradiation, have shown that all tested compounds undergo an oxidative cleavage of the four-membered cyclobutane ring. However, the direction of this cleavage is dictated by the presence or absence of a methyl group at the C6 position. researchgate.net
In derivatives containing a methyl group at the C6 position, the cycloreversion process leads to the formation of 1-methyl-8-methylene-1,6-cyclodecadiene radical cations. Subsequent back electron transfer results in the formation of two distinct hydrocarbon products, with the specific isomer depending on the configuration around the endocyclic double bonds of the cyclodecadiene intermediate. researchgate.net
Conversely, when the C6 position is unsubstituted, the oxidative cycloreversion follows a different path. It results in a radical cation complex formed between 1-methylenecyclopent-2-ene and cyclopentene. In this case, back electron transfer appears to revert the complex to the original tricyclic starting material. The intermediate radical cations in these pathways have been identified and characterized using UV/Vis and IR spectroscopy in argon matrices, with quantum chemical calculations elucidating the mechanisms of their formation. researchgate.net
Table 1: Oxidative Cycloreversion Pathways of 3-Methylenetricyclo[5.3.0.0(2.6)]decane Derivatives researchgate.net
| Derivative | Key Structural Feature | Rearrangement Intermediate | Final Product(s) upon Back Electron Transfer |
|---|---|---|---|
| 1 | Methyl group at C6 | 1-methyl-8-methylene-1,6-cyclodecadiene radical cation | Rearranged hydrocarbon isomer 6 |
| 2 | Methyl group at C6 (stereoisomer of 1 ) | 1-methyl-8-methylene-1,6-cyclodecadiene radical cation | Rearranged hydrocarbon isomer 9 |
| 3 | No substituent at C6 | Radical cation complex of 1-methylenecyclopent-2-ene and cyclopentene | Reversion to starting material 3 |
Functionalization Reactions of the Tricyclic Core of this compound
The primary method for generating the functionalized tricyclo[5.3.0.0(2.6)]decane core is through the [2+2] photocycloaddition of cyclopentenone. This photodimerization is a well-studied reaction that leads to the formation of the tricyclic skeleton. acs.org The reaction proceeds through the excitation of a cyclopentenone molecule to its triplet state, which then reacts with a ground-state molecule. rsc.org
The regioselectivity of the dimerization, yielding either the head-to-head (HH) or head-to-tail (HT) isomer, is influenced by the reaction conditions. In both polar and non-polar solvents, the head-to-tail dimer is typically the major product. rsc.org However, conducting the reaction in constrained media, such as the interlayers of cation-exchanged bentonite clays, can significantly alter this selectivity, favoring the head-to-tail dimer. rsc.org The formation of the tricyclic dione products represents a direct functionalization pathway to this core structure.
Table 2: Products of 2-Cyclopentenone Photodimerization rsc.org
| Isomer | Structure Name |
|---|---|
| Head-to-Tail (HT) | cis,anti,cis-Tricyclo[5.3.0.0(2,6)]decane-3,8-dione |
Another approach to functionalizing this tricyclic system involves the intramolecular photocyclization of specific dienes. For instance, the irradiation of cyclodeca-1,6-diene can yield the anti-tricyclo[5.3.0.0(2,6)]decane skeleton. acs.org Synthetic strategies have also been developed to access enantiomerically pure functionalized tricyclo[5.3.0.0(2,6)]decane scaffolds, which are valuable building blocks in the synthesis of natural products like the spatane diterpenes.
Thermochemical Aspects of Reactions Involving this compound
The thermochemical properties of this compound reflect its strained polycyclic structure. The standard enthalpy of formation for the gaseous state of this compound has been determined, providing insight into its thermodynamic stability.
According to data compiled by the National Institute of Standards and Technology (NIST), the standard enthalpy of formation (ΔfH°gas) for Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene is 155.00 kJ/mol. chemeo.com This positive value indicates that the compound is thermodynamically less stable than its constituent elements in their standard states, which is characteristic of strained hydrocarbons. This inherent strain energy is a driving force for some of the rearrangement reactions observed in its derivatives.
Computational studies on related, but more unsaturated systems like bowtiene (tricyclo[5.3.0.0(2,6)]decapentaene), have also been conducted to gauge stability and reactivity. For bowtiene, the barrier for rearrangement to a 1,5-dehydronaphthalene diradical was calculated to be approximately 220 kJ mol⁻¹, indicating a significant kinetic barrier to decomposition despite its inherent strain. cdnsciencepub.com While not directly applicable to Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, these studies highlight the complex interplay of thermodynamic strain and kinetic stability in this class of molecules.
Table 3: Thermochemical Data for this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | 155.00 | kJ/mol | NIST chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 221.88 | kJ/mol | Joback Calculated Property chemeo.com |
Theoretical and Computational Chemistry Studies of Tricyclo 5.3.0.0 2.6 Deca 1 7 Ene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. For polycyclic systems, these calculations are crucial for quantifying the inherent strain and predicting reactivity.
Density Functional Theory (DFT) is a prominent computational method for investigating the electronic structure and geometry of organic molecules, including tricyclic alkenes. By approximating the many-electron problem through electron density, DFT methods provide a favorable balance between computational efficiency and accuracy. For example, the B3LYP functional is frequently employed in conjunction with various basis sets to study strained polycyclic alkenes. These calculations have been instrumental in understanding the substantial strain energies associated with such systems. The selection of an appropriate functional and basis set is critical for achieving results that align well with experimental data.
Ab initio methods, derived from first principles without empirical parameterization, offer a rigorous approach to molecular studies. While computationally more intensive than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific properties. In the study of polycyclic alkenes, ab initio calculations have been utilized to refine molecular geometries and compute strain energies. For instance, high-level ab initio methods have been applied to determine the strain energy of propellanes, which share structural motifs with Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, by comparing the molecule's heat of formation with that of a strainless reference compound.
The choice of basis set is a crucial aspect of any quantum chemical calculation, as it defines the functions used to construct molecular orbitals. For strained molecules like Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, a flexible basis set, such as the Pople-type 6-31G* or the Dunning correlation-consistent cc-pVDZ, is necessary to accurately describe the distorted chemical bonds. The selection of the computational method, whether DFT or ab initio, also profoundly influences the outcome. A common strategy for larger polycyclic systems involves optimizing geometries at a lower level of theory and then performing single-point energy calculations at a higher level to obtain reliable results efficiently.
Energetic Analysis of Intermediates and Transition States
Computational chemistry is particularly powerful for elucidating reaction mechanisms by calculating the energies of transient species such as intermediates and transition states. This information is key to understanding the kinetics and thermodynamics of chemical reactions.
In reactions involving tricyclic alkenes, carbocationic intermediates are often pivotal. Computational studies are employed to ascertain the relative stabilities of various potential cationic structures. For example, in the solvolysis of related polycyclic systems, the comparative stability of bridged non-classical cations versus classical U-shaped cations has been a subject of extensive research. DFT and ab initio calculations can provide the relative energies of these species, thereby predicting the more likely intermediate to be formed. The influence of the solvent can be incorporated into these models using continuum solvation models to provide a more realistic depiction of the reaction environment.
By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface for a reaction can be constructed. From this, essential thermodynamic and kinetic parameters can be derived. The reaction enthalpy (ΔH) is determined from the difference in the calculated electronic energies, with corrections for zero-point vibrational energies and thermal contributions. The Gibbs free energy (ΔG), which also considers entropic effects, can be calculated to predict the spontaneity of a reaction under given conditions. For instance, computational studies on the acid-catalyzed rearrangements of polycyclic hydrocarbons have successfully mapped out free energy profiles, identifying the rate-determining steps and the most favorable reaction pathways. These profiles are vital for understanding the complex transformations that molecules like Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene may undergo.
Strain Energy and Structural Distortion Analysis
The tricyclo[5.3.0.0(2,6)]decane ring system is a notable subject in theoretical and computational chemistry due to its inherent strain and the resulting structural distortions. researchgate.netacs.org Strained molecules, such as this tricyclic alkene, possess high-energy bonds that can be harnessed to drive complex synthetic transformations. researchgate.net The unique three-dimensional arrangement of the fused rings imposes significant deviations from ideal bond angles and lengths, leading to a high degree of ring strain. This strain energy is a critical factor in determining the molecule's stability and reactivity.
Computational methods are essential for quantifying the strain energy and understanding the nuanced structural features of such complex systems. These studies often involve comparing the calculated heat of formation of the strained molecule with that of a hypothetical strain-free reference compound. The difference between these values provides an estimate of the total strain energy. For related strained polycyclic systems, computational analyses have been crucial in elucidating their stability and potential for rearrangement. cdnsciencepub.com
Pyramidalization of Double Bonds in Strained Polycyclic Alkenes
A significant consequence of the ring strain in molecules like Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene is the distortion of the geometry around the double bond. In many strained polycyclic alkenes, the double bond deviates from its typical planar configuration and becomes "pyramidalized." This phenomenon involves the out-of-plane bending of the substituents attached to the double-bonded carbon atoms.
Computational studies on related strained alkenes, such as tricyclo[3.3.0.03,7]oct-1(5)-ene, have utilized ab initio calculations to investigate the geometries and olefin strain energies. capes.gov.br These studies have shown that significant pyramidalization of the double bond is a common feature in such constrained systems. For instance, in tricyclo[4.2.2.0(2,5)]deca-3,7-diene, density functional theory (DFT) calculations revealed that the double bonds are pyramidalized, which in turn affects their reactivity. researchgate.net The degree of pyramidalization is directly correlated with the strain at the double bond, influencing its kinetic and thermodynamic properties. Highly pyramidalized alkenes are generally more reactive due to the increased strain and the accessibility of the π-system for reactions. capes.gov.br
The table below presents data from computational studies on related pyramidalized alkenes, illustrating the impact of the tricyclic framework on the geometry of the double bond.
| Compound | Computational Method | Key Finding on Pyramidalization | Reference |
| Tricyclo[3.3.0.03,7]oct-1(5)-ene | Ab initio | Geometries and olefin strain energies calculated, indicating significant pyramidalization. | capes.gov.br |
| Tetracyclo[5.2.1.02,6.03,8]dec-7-ene | Ab initio | Investigated as a highly pyramidalized alkene. | capes.gov.br |
| Tricyclo[4.2.2.0(2,5)]deca-3,7-diene | DFT/B3LYP | Both the cyclobutene (B1205218) and bicyclooctene double bonds are pyramidalized, with the more pyramidalized bond showing higher reactivity. | researchgate.net |
Intra-molecular Interactions and Through-Space Effects in Tricyclic Systems
The rigid, cage-like structure of tricyclic systems can lead to significant intramolecular interactions between non-bonded atoms. These interactions can occur "through-space" (direct overlap of orbitals across space) or "through-bond" (mediated by the sigma bond framework). Such effects can have a profound influence on the electronic structure and reactivity of the molecule.
In systems related to this compound, photoelectron spectroscopy and molecular orbital calculations have been employed to study these interactions. uni-heidelberg.de For example, studies on tricyclo[3.3.0.02,6]octadienes have revealed important orbital interactions that define their electronic properties. uni-heidelberg.de Transannular interactions, which are a type of through-space interaction occurring across a ring, are particularly noteworthy in medium-sized ring systems and can significantly stabilize or destabilize certain conformations. In the case of 1,2,6,7-cyclodecatetraene, strong evidence for transannular interaction has been reported. uni-heidelberg.de These intramolecular forces are crucial for a complete understanding of the molecule's potential energy surface and chemical behavior.
Solvent Effects in Computational Modeling of this compound Reactivity
Computational modeling of chemical reactions in the gas phase can often be insufficient for accurately predicting reactivity in solution. Solvation effects can significantly alter the energies of reactants, transition states, and products. Therefore, incorporating solvent effects into computational models is critical for studying the reactivity of molecules like this compound.
There are two primary methodologies for modeling solvation: explicit solvation, where individual solvent molecules are included in the calculation, and continuum solvation, which models the solvent as a continuous medium with a specific dielectric constant. researchgate.net Continuum models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM), are widely used due to their computational efficiency. researchgate.netresearchgate.net These models have been successfully applied to evaluate solvent effects on the stability of intermediates and products in reactions involving strained polycyclic systems. researchgate.net For example, the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) provides a robust method for predicting chemical potentials in solution by combining quantum chemical polarity information with the concept of surface segment interactions. researchgate.net The choice of the solvation model and the computational method can have a significant impact on the calculated activation energies and reaction thermodynamics, as shown in studies on keto-enol tautomerism where different continuum models yielded varying degrees of accuracy. researchgate.net
The following table summarizes common continuum solvation models used in computational chemistry.
| Solvation Model | Abbreviation | Description | Reference |
| Polarizable Continuum Model | PCM | A widely used continuum solvation model that places the solute in a cavity within a dielectric continuum representing the solvent. | researchgate.net |
| Conductor-like Polarizable Continuum Model | CPCM | A variant of PCM that is often used for calculating properties in solution. | researchgate.net |
| Solvation Model based on Density | SMD | A universal solvation model based on the quantum mechanical charge density of a solute. | researchgate.net |
| Conductor-like Screening Model for Realistic Solvation | COSMO-RS | A model that predicts thermodynamic properties in solution based on surface polarity. | researchgate.net |
Advanced Spectroscopic Characterization and Conformational Analysis of Tricyclo 5.3.0.0 2.6 Deca 1 7 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including complex polycyclic systems.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within a molecule. For polycyclic alkenes like Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene, the chemical shifts and coupling constants are highly sensitive to the rigid geometry and strain of the ring system.
In ¹H NMR spectra of alkenes, the signals for protons attached to the double bond (vinylic protons) typically appear in the downfield region. libretexts.org The proton resonances of the alkane portions of these molecules are generally found between δH = 0.5–1.5 ppm. wikipedia.org
In ¹³C NMR spectra, the sp² hybridized carbons of the double bond in alkenes are deshielded and appear at a lower field compared to sp³ hybridized carbons, typically in the range of 100-170 ppm. libretexts.org The chemical shifts of the alkane carbons are dependent on the number of attached hydrogen atoms, with primary carbons (CH₃) appearing at δC = 8–30, secondary carbons (CH₂) at 15–55, and tertiary carbons (CH) at 20–60. wikipedia.org The specific chemical shifts for derivatives of cis,cis-tricyclo[5.3.0.0(2,6)]dec-3-ene have been analyzed using DFT calculations to understand the influence of steric and spatial hyperconjugative interactions. researchgate.net
Below is a table summarizing typical NMR chemical shift ranges for polycyclic alkenes.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Alkane C-H | 0.5 - 1.5 |
| Alkene =C-H | 4.5 - 6.5 | |
| ¹³C | Alkane C | 8 - 60 |
| Alkene C=C | 100 - 170 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete structure of complex molecules. organicchemistrydata.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. researchgate.netscience.gov
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the carbon skeleton. youtube.comyoutube.com
HSQC experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. northwestern.edu This provides direct one-bond C-H connectivity.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework, especially around quaternary carbons. researchgate.net
For instance, in the structural elucidation of a derivative of endo-tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-one, a homonuclear 2D ¹H NMR spectrum was instrumental in assigning all proton resonances. cdnsciencepub.com The combination of these 2D NMR experiments provides a detailed map of the bonding network and spatial relationships between atoms, which is essential for the stereochemical elucidation of rigid polycyclic systems like Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene derivatives. researchgate.netcdnsciencepub.com
Vibrational Spectroscopy (IR, Raman) for Structural Insights
For alkenes, characteristic IR absorption bands include:
=C-H stretch: Found at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. orgchemboulder.com
C=C stretch: This vibration usually gives a moderate band in the 1680-1640 cm⁻¹ region. orgchemboulder.com The intensity of this band is dependent on the symmetry of the double bond.
=C-H bend: Strong bands in the 1000-650 cm⁻¹ region are characteristic of out-of-plane bending vibrations and can indicate the substitution pattern of the alkene. orgchemboulder.com
In cyclic alkenes, the C=C stretching frequency is sensitive to ring strain. quimicaorganica.orgudel.edu For exocyclic double bonds, the frequency increases as the ring size decreases. quimicaorganica.org Conversely, for endocyclic double bonds, the frequency generally decreases with decreasing ring size, with some exceptions due to vibrational coupling. quimicaorganica.org
Raman spectroscopy is particularly useful for observing symmetric bonds with low polarity, such as the C=C bond in symmetrically substituted alkenes, which may show a weak or absent band in the IR spectrum. ksu.edu.sa
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Notes |
| =C-H Stretch | 3100 - 3000 | Distinguishes from alkane C-H stretch (<3000 cm⁻¹) |
| C=C Stretch | 1680 - 1640 | Sensitive to substitution and ring strain |
| =C-H Bend (out-of-plane) | 1000 - 650 | Strong bands, diagnostic of substitution pattern |
Electronic Spectroscopy (UV-Vis) for Conjugation and Intermediate Detection
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For polycyclic alkenes, UV-Vis spectroscopy is used to study conjugation and to detect reactive intermediates. The position and intensity of absorption bands are related to the energy difference between the electronic ground state and excited states.
The π-bond in a strained bridgehead alkene leads to a decrease in the first ionization energy and a reduction of the HOMO-LUMO gap. csu.edu.au This can result in a shift of the UV absorption to longer wavelengths (bathochromic shift) compared to less strained alkenes. For example, the UV spectrum of a complex of endo-tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-one with AlEtCl₂ showed a strong absorption at 258 nm, which was used to monitor its photochemical isomerization. cdnsciencepub.com The resulting conjugated enone product exhibited characteristic vinyl proton signals in the NMR spectrum, confirming the structural change. cdnsciencepub.com
X-ray Crystallography for Solid-State Structure Determination of Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the effects of strain in polycyclic systems.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress on Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene
Research on Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene and its related polycyclic frameworks has primarily focused on the synthesis and reactivity of these strained systems. A significant body of work has been dedicated to understanding the impact of the unique three-dimensional structure on the chemical properties of the embedded double bond.
Key academic contributions have centered on the development of synthetic routes to this tricyclic system and its derivatives. These methods often involve multi-step sequences, including cycloaddition reactions and photochemical rearrangements. For instance, cobalt-catalyzed [6+2] cycloadditions of cyclooctatetraene (B1213319) with alkynes have been utilized to construct the bicyclo[4.2.2]deca-2,4,7,9-tetraene skeleton, which can then undergo photochemical di-π-methane rearrangement to yield the desired tricyclic framework. researchgate.net Other approaches have explored various elimination reactions to form the central double bond within the pre-existing tricyclic alkane. thieme-connect.de
The reactivity of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene is dominated by the high strain associated with the pyramidalized alkene. This strain results in a high propensity for the double bond to undergo addition reactions. Electrophilic additions, such as bromination, have been studied, often leading to complex rearrangements and the formation of novel caged compounds through transannular interactions. researchgate.net The inherent ring strain also makes this compound a candidate for metal-catalyzed reactions and polymerizations, although this area remains less explored.
Identification of Unexplored Reactivity and Synthetic Challenges
Despite the progress made, significant challenges and unexplored areas of reactivity remain. The synthesis of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene and its substituted derivatives often requires lengthy and low-yielding reaction sequences, which hampers the exploration of its chemistry. The development of more efficient and scalable synthetic routes is a critical challenge that needs to be addressed.
The reactivity of the highly strained and pyramidalized double bond is a fertile ground for further investigation. While some electrophilic additions have been reported, the full scope of its cycloaddition chemistry, including [2+2], [4+2], and transition-metal-catalyzed reactions, is largely unknown. The potential for this strained alkene to act as a unique building block in organic synthesis is yet to be fully realized. For example, its reaction with various dienes, 1,3-dipoles, or other reactive species could lead to the formation of novel and complex polycyclic architectures.
Furthermore, the impact of substituents on the reactivity and stability of the tricyclic system is an area that warrants more detailed investigation. The introduction of functional groups at various positions on the tricyclic framework could modulate its electronic properties and open up new avenues for its application.
Emerging Computational and Analytical Methodologies for this compound Research
Modern computational and analytical techniques are poised to play a pivotal role in advancing the understanding of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene.
Computational Methodologies: Density Functional Theory (DFT) calculations have already been employed to investigate the geometry, electronic structure, and strain energy of related pyramidalized alkenes. nih.gov These calculations provide valuable insights into the pyramidalization angle of the double bond and the HOMO/LUMO gap, which are crucial for predicting reactivity. nih.gov Future computational studies could focus on mapping out the potential energy surfaces for various reactions, elucidating reaction mechanisms, and predicting the stereochemical outcomes of reactions. This can guide experimental efforts and aid in the rational design of new synthetic targets.
| Computational Parameter | Significance for this compound Research |
| Strain Energy Calculation | Quantifies the inherent instability and driving force for reactions. |
| HOMO/LUMO Energy Gap | Predicts reactivity towards electrophiles and nucleophiles. |
| Pyramidalization Angle | Characterizes the geometry of the strained double bond. |
| Reaction Pathway Modeling | Elucidates mechanisms and predicts product formation. |
Analytical Methodologies: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are indispensable for the unambiguous characterization of the complex three-dimensional structures of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene and its derivatives. X-ray crystallography provides definitive proof of structure and allows for the precise measurement of bond lengths and angles, offering experimental validation of computational models. The use of advanced mass spectrometry techniques can aid in the identification of reaction intermediates and products.
Potential for Novel Functional Materials and Chemical Systems Derived from this compound
The unique structural and electronic properties of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene make it an intriguing candidate for the development of novel functional materials and chemical systems.
Polymer Chemistry: The high ring strain of the double bond suggests that it could be a highly reactive monomer for Ring-Opening Metathesis Polymerization (ROMP). This could lead to the synthesis of novel polymers with unique stereochemistry and physical properties. The rigid tricyclic units incorporated into the polymer backbone could impart interesting thermal and mechanical properties to the resulting materials.
Materials Science: The rigid and well-defined three-dimensional structure of the tricyclic core makes it an attractive building block for the construction of molecular scaffolds and frameworks. By functionalizing the tricyclic system, it could be incorporated into larger supramolecular assemblies, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). These materials could have applications in areas such as gas storage, separation, and catalysis.
Medicinal Chemistry: While currently speculative, the rigid tricyclic scaffold could serve as a novel bioisostere for other cyclic systems in medicinal chemistry. Its unique shape and substitution pattern could lead to new interactions with biological targets. For instance, substituted cubanes, which are also strained polycyclic hydrocarbons, have been investigated as phenyl bioisosteres in drug discovery. acs.org A similar approach could be envisioned for derivatives of Tricyclo[5.3.0.0(2,6)]deca-1(7)-ene.
| Potential Application Area | Derived from this compound | Rationale |
| Polymer Science | Novel polymers via ROMP | High ring strain of the double bond. |
| Materials Science | Molecular scaffolds, MOFs, COFs | Rigid, well-defined 3D structure. |
| Medicinal Chemistry | Bioisosteres | Unique and rigid molecular shape. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
